5,5',5''-(Benzene-1,3,5-triyl)tris(pyridin-2-amine)
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Overview
Description
5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine): is an organic compound characterized by a benzene core substituted with three pyridin-2-amine groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) typically involves organic synthesis reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid with pyridin-2-amine under specific conditions, often requiring a catalyst to facilitate the reaction . The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring proper handling and safety measures due to the compound’s potential toxicity .
Chemical Reactions Analysis
Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce amine-reduced forms .
Scientific Research Applications
Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. It may be used in the design of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and its structural versatility .
Mechanism of Action
The mechanism by which 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s pyridine groups can coordinate with metal ions, influencing the activity of metalloenzymes or other metal-dependent processes. Additionally, its benzene core provides a rigid framework that can facilitate specific binding interactions .
Comparison with Similar Compounds
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): This compound has a similar benzene core but with thiophene-2-carbaldehyde groups instead of pyridin-2-amine.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridinium): This compound features a benzene core with ethyne and methylpyridinium groups, showcasing different electronic properties.
Uniqueness: 5,5’,5’'-(Benzene-1,3,5-triyl)tris(pyridin-2-amine) is unique due to its combination of a benzene core with pyridin-2-amine groups, providing distinct chemical reactivity and potential for forming stable complexes with metals. This makes it particularly valuable in coordination chemistry and materials science .
Properties
IUPAC Name |
5-[3,5-bis(6-aminopyridin-3-yl)phenyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c22-19-4-1-13(10-25-19)16-7-17(14-2-5-20(23)26-11-14)9-18(8-16)15-3-6-21(24)27-12-15/h1-12H,(H2,22,25)(H2,23,26)(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGGCRGSFCEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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